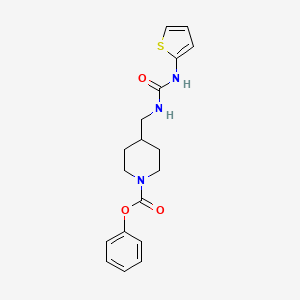

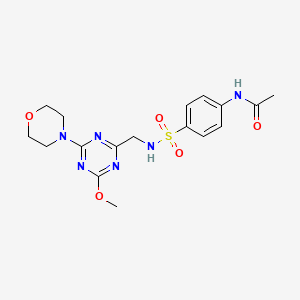

Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate is a complex molecule that appears to be related to various piperidine derivatives with potential biological activity. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on piperidine derivatives and their biological activities.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, including alkylation, acylation, and reductive amination. For instance, the synthesis of piperidine ring-modified alcohol and methyl ether analogs of methyl phenyl(piperidin-2-yl)acetate was achieved through alkylation and/or acylation followed by lithium aluminum hydride reduction . Similarly, novel thiophene/phenyl-piperidine hybrid chalcones were prepared by reacting 4-(piperidin-1-yl)benzaldehyde with different aromatic ketones in alkaline media . These methods could potentially be adapted for the synthesis of Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by NMR and IR spectroscopy, as well as crystallography. For example, the crystal structures of thiophene/phenyl-piperidine hybrid chalcones revealed that the piperidine rings adopt chair conformations, and the thiophene rings are planar . These structural features are crucial for the biological activity of the compounds and could be relevant to the molecular structure analysis of Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. The presence of functional groups such as carboxamides, sulfonamides, and ureas in the piperidine framework can lead to interactions with biological targets. For instance, trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines were found to be micro opioid receptor antagonists , and novel (4-piperidin-1-yl)-phenyl sulfonamides showed potent agonist activity at the human beta(3)-adrenergic receptor . These findings suggest that Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate may also engage in specific chemical reactions with biological receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of a thiophene ring can contribute to the lipophilicity of the compound, as seen in the synthesis and evaluation of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas . The solubility, melting point, and stability of these compounds can be determined through experimental methods such as mass spectrometry and elemental analysis . These properties are essential for the pharmacokinetic profile of the compounds and would be important to consider for Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate.

Propriétés

IUPAC Name |

phenyl 4-[(thiophen-2-ylcarbamoylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c22-17(20-16-7-4-12-25-16)19-13-14-8-10-21(11-9-14)18(23)24-15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOHGKOYPLPBRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CS2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3001670.png)

![N-(2-chlorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3001671.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B3001675.png)

![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B3001678.png)

![2,4-dimethyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3001683.png)

![(E)-1-naphthalen-2-yl-3-[4-(trifluoromethoxy)anilino]but-2-en-1-one](/img/structure/B3001689.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B3001692.png)